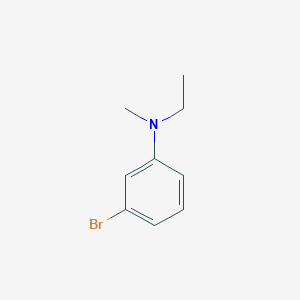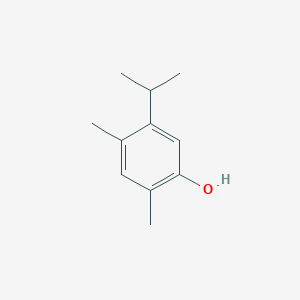acetate CAS No. 845548-50-7](/img/structure/B13936113.png)
Ethyl [3-(4-bromophenyl)-4,6-dimethoxy-1H-indol-7-yl](oxo)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(4-Bromo-phenyl)-4,6-dimethoxy-1H-indol-7-yl]-oxo-acetic acid ethyl ester: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromophenyl group, two methoxy groups, and an oxo-acetic acid ethyl ester moiety attached to the indole core. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Bromo-phenyl)-4,6-dimethoxy-1H-indol-7-yl]-oxo-acetic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Methoxylation: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Esterification: The oxo-acetic acid ethyl ester moiety is attached through esterification reactions involving ethyl chloroacetate and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction of the bromophenyl group can yield the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Phenyl derivatives.
Substitution: Amino or thio-substituted derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and receptor binding.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of specialty chemicals and advanced materials.
- Potential applications in the production of dyes and pigments.
作用機序
The mechanism of action of [3-(4-Bromo-phenyl)-4,6-dimethoxy-1H-indol-7-yl]-oxo-acetic acid ethyl ester involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may bind to nuclear receptors, influencing gene expression and cellular metabolism . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
類似化合物との比較
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds and has similar methoxy functional groups.
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Uniqueness:
- The presence of both bromophenyl and methoxy groups in [3-(4-Bromo-phenyl)-4,6-dimethoxy-1H-indol-7-yl]-oxo-acetic acid ethyl ester provides unique reactivity and potential biological activities.
- The indole core structure is a key feature that distinguishes it from other similar compounds, offering unique binding properties and interactions with biological targets.
特性
CAS番号 |
845548-50-7 |
|---|---|
分子式 |
C20H18BrNO5 |
分子量 |
432.3 g/mol |
IUPAC名 |
ethyl 2-[3-(4-bromophenyl)-4,6-dimethoxy-1H-indol-7-yl]-2-oxoacetate |
InChI |
InChI=1S/C20H18BrNO5/c1-4-27-20(24)19(23)17-15(26-3)9-14(25-2)16-13(10-22-18(16)17)11-5-7-12(21)8-6-11/h5-10,22H,4H2,1-3H3 |
InChIキー |
KESRBOCWHBQICH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=O)C1=C(C=C(C2=C1NC=C2C3=CC=C(C=C3)Br)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



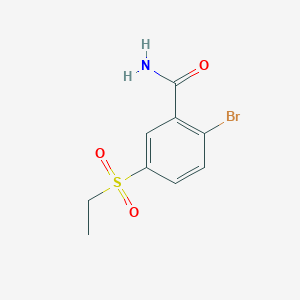
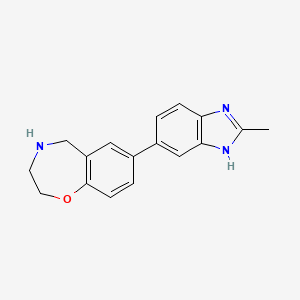
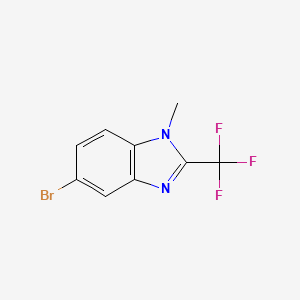
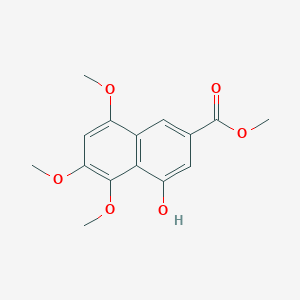
![Methyl 2-bromo-7-chlorothiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B13936063.png)
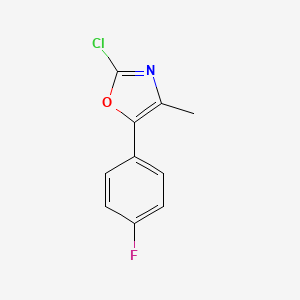
![11-bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene](/img/structure/B13936073.png)
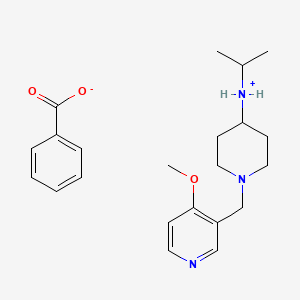
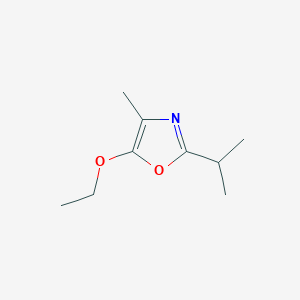
![(2R)-2-[amino-(2-methoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13936087.png)
